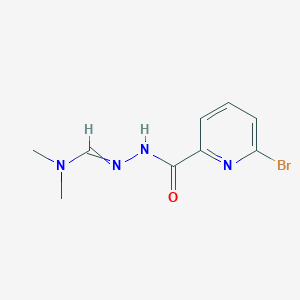
6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H10BrN3O. This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a dimethylaminomethylideneamino group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-bromopyridine-2-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of aminopyridine derivatives.
Scientific Research Applications
6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
6-Bromo-2-N,N-dimethylaminopyridine: Shares a similar structure but lacks the carboxamide group.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Contains an imidazo[1,2-a]pyridine core with a carbohydrazide group.
Uniqueness: 6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide is unique due to the presence of both the bromine atom and the dimethylaminomethylideneamino group, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11BrN4O |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN4O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,13,15) |
InChI Key |
ZECIQTNFCLSJLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















